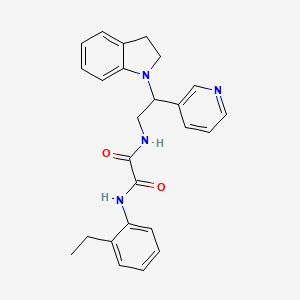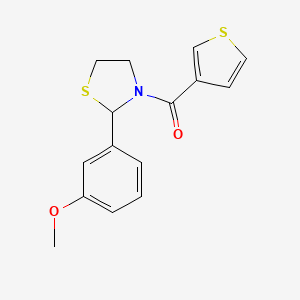
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine ring, being a five-membered ring with one nitrogen and one sulfur atom, would likely have a puckered conformation. The phenyl rings could participate in π-stacking interactions, depending on their relative positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel compounds including (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone analogs were synthesized and characterized by spectral methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study involved density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, aiming to understand the effects of structural changes due to electron withdrawing group substitution. These compounds demonstrated potential antibacterial activity, supported by molecular docking studies (M. Shahana & A. Yardily, 2020).
Antitumor Activity
- Compounds related to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone were synthesized and tested for their antitumor activity. The study reported inhibitory effects on the growth of various cancer cell lines, particularly leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN), highlighting their potential as new drug leads for cancer therapy (R. Bhole & K. Bhusari, 2011).
Antimicrobial Screening
- A series of novel compounds including analogs of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone were synthesized and screened for their antibacterial activities. These studies have contributed to identifying compounds with significant antibacterial potency, providing a basis for further drug development in combating bacterial infections (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Antioxidant Properties
- Research into substituted thiazolidinone analogs, including those related to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone, explored their antioxidant properties. These compounds have been evaluated for xanthine oxidase inhibition and demonstrated potential in serving as antioxidants, which could be beneficial in developing treatments for diseases caused by oxidative stress (V. Lakshmi Ranganatha et al., 2014).
Molecular Docking and Drug Design
- The synthesis and characterization of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone analogs have facilitated molecular docking studies to predict their interaction with biological targets. These studies provide insights into the compound's antibacterial and antiviral activities, informing drug design and development processes for treating various diseases (M. FathimaShahana & A. Yardily, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBVALUEYWVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

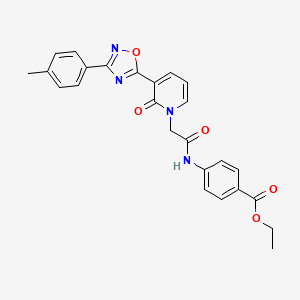
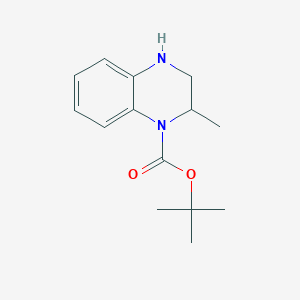
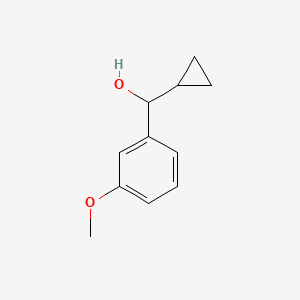
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)
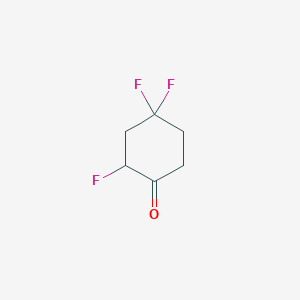
![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)
![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)
![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)
